1-Methyl-3-(3-nitrophenyl)pyrazole
Overview
Description
1-Methyl-3-(3-nitrophenyl)pyrazole is a chemical compound with the molecular formula C10H9N3O2. It is not intended for human or veterinary use and is used only for research purposes. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular weight of 1-Methyl-3-(3-nitrophenyl)pyrazole is 203.2 g/mol. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity .Scientific Research Applications
1. Analysis of Molecular Structure
1-Methyl-3-(3-nitrophenyl)pyrazole and its derivatives have been studied for their molecular structures using techniques like X-ray diffraction and DFT calculations. These studies are essential for understanding the reactivity and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Szlachcic et al., 2020).
2. Photoconversion Studies
Research into the photoconversion properties of 1-Methyl-3-(3-nitrophenyl)pyrazole derivatives, such as the conversion from R-CH3 to R-CHO under UV irradiation, provides insights into their potential applications in photochemistry and materials science (Land & Frasca, 1970).
3. NLOphores and Photophysical Properties
Pyrazole-based derivatives, including those similar to 1-Methyl-3-(3-nitrophenyl)pyrazole, have been synthesized and characterized for their nonlinear optical properties (NLO) and photophysical attributes. These studies are crucial for developing new materials for optical technologies (Lanke & Sekar, 2016).
4. Corrosion Inhibition in Petroleum Industry
Pyrazol derivatives, like 1-Methyl-3-(3-nitrophenyl)pyrazole, have been explored for their use as corrosion inhibitors in the petroleum industry, specifically for steel protection in acidic environments. This research is significant for enhancing the durability and longevity of industrial materials (Singh et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, 1-Methyl-3-phenylpiperazine, indicates that it is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .
properties
IUPAC Name |
1-methyl-3-(3-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-6-5-10(11-12)8-3-2-4-9(7-8)13(14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXWKVVHYKZHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346048 | |
Record name | 1-methyl-3-(3-nitrophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-nitrophenyl)pyrazole | |
CAS RN |
886851-64-5 | |
Record name | 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886851-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-3-(3-nitrophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.